3-butoxy-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butoxy-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzochromenes. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a benzochromene core with a butoxy group attached to the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-6H-benzo[c]chromen-6-one can be achieved through several methods. One common approach involves the reaction of substituted salicylaldehydes with α,β-unsaturated carbonyl compounds to form the chromene core. This is followed by a regioselective intermolecular Diels–Alder cycloaddition and oxidative aromatization to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzochromenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-butoxy-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-butoxy-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit phosphodiesterase II, an enzyme involved in the regulation of intracellular signaling pathways . This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective activities.
Comparison with Similar Compounds
3-butoxy-6H-benzo[c]chromen-6-one can be compared with other similar compounds, such as:
Urolithins: Hydroxylated derivatives of benzochromenes known for their cognitive-enhancing properties.
Alkoxylated benzochromenes: These compounds have similar structures but different alkoxy groups, leading to variations in their biological activities and applications.
The uniqueness of this compound lies in its specific butoxy substitution, which imparts distinct chemical and biological properties compared to other benzochromenes.
Properties
Molecular Formula |
C17H16O3 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-butoxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C17H16O3/c1-2-3-10-19-12-8-9-14-13-6-4-5-7-15(13)17(18)20-16(14)11-12/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
MVYYPWIVUKADCY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.